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Compound of Interest

Compound Name: (R)-MK-5046

Cat. No.: B8606485

(R)-MK-5046, also known as (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-
(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol, is a potent and selective
small molecule agonist for the bombesin receptor subtype-3 (BRS-3).[1][2][3] This technical
guide delves into the discovery, synthesis, and pharmacological profile of this compound, which
has been investigated for its potential in the treatment of obesity.[4][5]

Discovery and Rationale

The bombesin receptor subtype-3 (BRS-3) is a G-protein coupled receptor implicated in the
regulation of energy homeostasis, making it an attractive target for anti-obesity therapies.[1][2]
[3] The development of MK-5046 stemmed from a lead optimization program aimed at
identifying potent and selective BRS-3 agonists with favorable pharmacokinetic properties.[4]
The lead compound, while effective, had limitations that prompted further medicinal chemistry
efforts to improve potency, selectivity, and oral bioavailability. This work culminated in the
identification of compound 22, later designated as MK-5046, which exhibited a superior profile
for further development.[4]

Mechanism of Action

MK-5046 functions as an agonist at the BRS-3 receptor.[4][5] Interestingly, further studies have
revealed that it acts as an allosteric agonist.[6][7] This means it binds to a site on the receptor
that is different from the binding site of the endogenous ligand. This allosteric interaction leads
to a conformational change in the receptor, triggering downstream signaling pathways.[6][7]
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The activation of BRS-3 by MK-5046 has been shown to increase metabolic rate and decrease
food intake, contributing to its anti-obesity effects.[1][2][3]

Physicochemical Properties

Property Value

Molecular Formula C21H19F6N50

Molecular Weight 483.4 g/mol

Stereochemistry (S)-enantiomer at the tertiary alcohol

In Vitro Potency and Selectivity

MK-5046 demonstrates high potency for the human BRS-3 receptor and selectivity over other
bombesin receptor subtypes.
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Assay Species EC50 (nM) % Activation
BRS-3 Functional

Human 7 100
Potency
BRS-3 Functional

Mouse 13 100
Potency
BRS-3 Functional

Rat 11 100
Potency
BRS-3 Functional

Dog 1 100
Potency
BRS-3 Functional

Rhesus 1 100
Potency
GRPR Functional

Human >10000 <10
Potency
NMBR Functional

Human >10000 <10

Potency

Data from Sebhat et
al., 2010.[4]

Pharmacokinetic Profile

The pharmacokinetic properties of MK-5046 have been evaluated in several preclinical species
and in humans.

Preclinical Species:
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Clp
. Dose . Vdss
Species Route T1/2 (h) (mL/min/k F (%)
(mglkg) (L/kg)

g9)
Mouse 1 v 1.1 25 2.1 35
Mouse 2 PO - - - -
Rat 1 v 1.4 12 1.3 40
Rat 2 PO - - - -
Dog 0.5 v 2.0 4.3 0.8 65
Dog 1 PO - - - -
Rhesus 0.5 v 2.1 53 0.8 50
Rhesus 1 PO - - - -
Data from
Sebhat et
al., 2010.
[4]

Humans:

In a Phase I clinical trial, single oral doses of MK-5046 (10-160 mg) were rapidly absorbed, with
a time to maximum concentration (Tmax) of approximately 1 hour.[8][9] The apparent terminal
half-life ranged from 1.5 to 3.5 hours, and exposure (AUC and Cmax) increased proportionally
with the dose.[8][9]

In Vivo Efficacy

MK-5046 has demonstrated significant anti-obesity effects in preclinical models. In diet-induced
obese (DIO) mice, a 14-day continuous infusion of MK-5046 (25 mg/kg/day) resulted in a
sustained 8-9% reduction in body weight compared to vehicle-treated animals.[4] This effect
was attributed to both a reduction in food intake and an increase in metabolic rate.[1][2][3]
Similar weight loss effects were observed in rats and dogs.[1][3]
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Synthesis of (R)-MK-5046

The synthesis of (R)-MK-5046 involves a multi-step sequence. The key final steps include the
formation of the tertiary alcohol via the addition of a Grignard reagent to a ketone precursor,
followed by chiral separation to isolate the desired (S)-enantiomer.[4]

Experimental Protocol: Synthesis of the Ketone
Precursor (Compound 6)

o Preparation of the Imidazole Core: 4-(2,2-dimethylpropyl)-1H-imidazole is prepared from 3,3-
dimethylbutyraldehyde and TosMIC. This is then protected with a dimethylsulfamoyl group to
yield compound 5.[4]

e Lithiation and Acylation: Compound 5 is lithiated using n-butyllithium in THF at -78 °C. The
resulting lithiated species is then reacted with methyl 4-bromophenylacetate to afford the
ketone intermediate 6.[4]

Experimental Protocol: Final Steps to (R)-MK-5046
(Compound 22)

e Suzuki Coupling: The ketone 6 undergoes a palladium-catalyzed Suzuki coupling with the
stannane generated in situ from 2-bromo-5-fluoropyridine.[4]

o Grignard Addition: The resulting coupled ketone is treated with methylmagnesium bromide to
form the tertiary alcohol as a racemic mixture.[4]

o Deprotection and Chiral Separation: The protecting group is removed, and the enantiomers
are separated using chiral chromatography to yield the more potent (S)-enantiomer, which is
(R)-MK-5046.[4] The absolute stereochemistry was confirmed by X-ray crystallography of a
related iodinated analog.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of BRS-3 and the general workflow for
evaluating a BRS-3 agonist like MK-5046.
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Caption: BRS-3 signaling pathway activated by MK-5046.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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